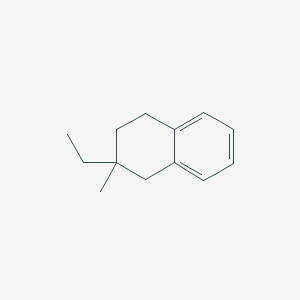
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with an ethyl group and a pyridyl ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The choice of raw materials, catalysts, and reaction conditions are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methylphenyl)-2-(2-fluoro-4-pyridyl)ethanone
- 1-(3-Ethylphenyl)-2-(4-fluoro-2-pyridyl)ethanone
- 1-(3-Ethylphenyl)-2-(2-chloro-4-pyridyl)ethanone
Uniqueness
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and fluoro substituents can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar compounds.
Propiedades
Número CAS |
365428-36-0 |
|---|---|
Fórmula molecular |
C15H14FNO |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)-2-(2-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C15H14FNO/c1-2-11-4-3-5-13(8-11)14(18)9-12-6-7-17-15(16)10-12/h3-8,10H,2,9H2,1H3 |
Clave InChI |
CMTBRUURJRAIOQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


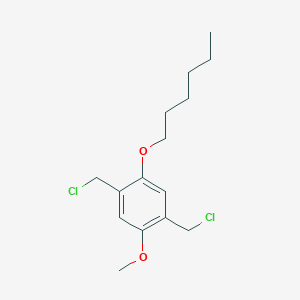
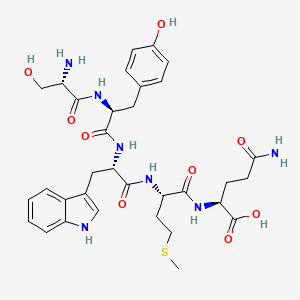
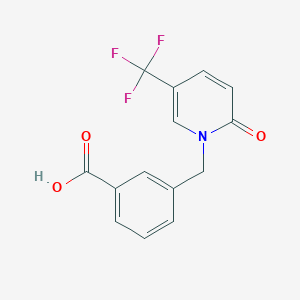
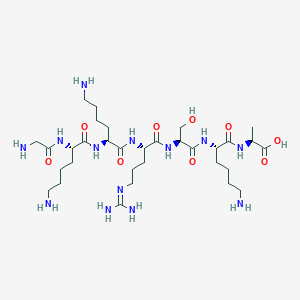
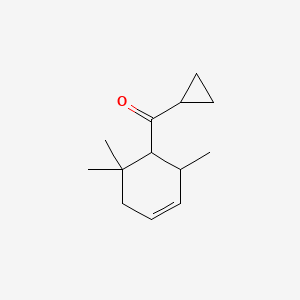
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
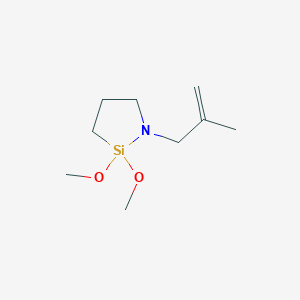
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
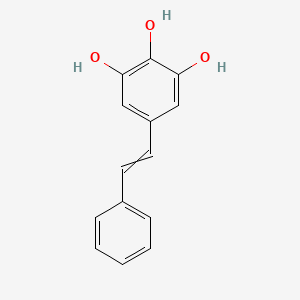
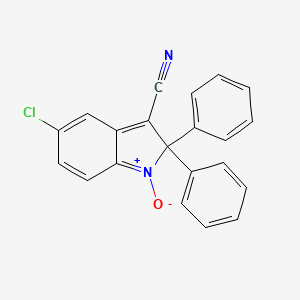
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
